2-[(4-Bromophenyl)thio]acetamide
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Description
2-[(4-Bromophenyl)thio]acetamide is a chemical compound that has been studied for its potential pharmacological properties, particularly as an anticonvulsant agent. The compound features a bromophenyl group attached to a thioacetamide moiety, which has been shown to interact with biological targets such as the Type-A γ-aminobutyric acid receptor (GABAAR) and the gamma-aminobutyric acid-aminotransferase enzyme .
Synthesis Analysis
The synthesis of 2-[(4-Bromophenyl)thio]acetamide derivatives involves the alkylation of 4,6-dimethyl-2-thiopyrimidine with α-chloroacetamides in a Dimethylformamide (DMF) environment, in the presence of potassium carbonate (К2СО3) . Other related compounds have been synthesized through various methods, including the reaction of thiourea with acetylacetone , alkylation and nitration reactions , and the reaction of aniline derivatives with acyl chlorides .
Molecular Structure Analysis
The molecular structure of 2-[(4-Bromophenyl)thio]acetamide derivatives has been established using techniques such as 1H and 13C Nuclear magnetic resonance (NMR) spectroscopy, Liquid chromatography–mass spectrometry (LS/MS), and elemental analysis . The dihedral angles between the bromophenyl and other phenyl rings or acetamide groups have been reported, indicating the spatial arrangement of the molecules .
Chemical Reactions Analysis
The chemical reactivity of 2-[(4-Bromophenyl)thio]acetamide derivatives has been explored through molecular docking studies, which predict the affinity of these compounds for anticonvulsant biotargets . The interaction between the bromophenyl moiety and the target proteins plays a crucial role in the biological activity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-[(4-Bromophenyl)thio]acetamide derivatives include their vibrational frequencies, which have been investigated both experimentally and theoretically . The HOMO and LUMO analysis, as well as NBO analysis, have been used to determine charge transfer and stability of the molecules . The crystal structures of these compounds feature various intermolecular interactions, such as hydrogen bonds and C—H⋯π contacts, which contribute to their stability and potential biological activity .
Scientific Research Applications
Subheading Adsorptive Elimination of Contaminants from Water
2-[(4-Bromophenyl)thio]acetamide is studied for its potential in environmental protection, particularly in the adsorptive elimination of pollutants from water. A comprehensive review elaborated on the recent progress of adsorbing acetaminophen (ACT), a common pollutant, from water. Advanced materials like ZnAl/biochar showed significant potential in removing ACT, with the capability to adsorb more than its weight of the pollutant. The study highlighted that ACT uptake mechanisms include π-π interactions, hydrogen bonds, and electrostatic interaction, suggesting that 2-[(4-Bromophenyl)thio]acetamide could potentially engage in similar interactions due to its structural characteristics. The review also discussed future perspectives in the field, including cost considerations, adsorbent regeneration, and fixed-bed column adsorption, indicating areas where 2-[(4-Bromophenyl)thio]acetamide might be applied for environmental protection and water purification (Igwegbe et al., 2021).
Chemical Reactivity and Heterocyclic Synthesis
Subheading Utility in Heterocyclic Compound Synthesis
The chemical reactivity of 2-[(4-Bromophenyl)thio]acetamide is of particular interest in the field of heterocyclic synthesis. A review presented a comprehensive survey of the preparation methods and the chemical reactivity of 2-cyano-N-(2-hydroxyethyl) acetamide, closely related to 2-[(4-Bromophenyl)thio]acetamide. This compound is a crucial intermediate for synthesizing a variety of useful and novel heterocyclic systems. The review indicates that compounds like 2-[(4-Bromophenyl)thio]acetamide can play a significant role in developing new heterocyclic compounds due to their reactive nature and potential to act as intermediates in complex chemical reactions (Gouda et al., 2015).
properties
IUPAC Name |
2-(4-bromophenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANRZFAWSQOJTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366962 |
Source
|
Record name | 2-[(4-bromophenyl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)thio]acetamide | |
CAS RN |
30243-07-3 |
Source
|
Record name | 2-[(4-bromophenyl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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